3-Amino-3-oxopropyl pyridine-3-carboxylate
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Overview
Description
3-Amino-3-oxopropyl pyridine-3-carboxylate is a heterocyclic compound that features both an amino group and a carboxylate group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-oxopropyl pyridine-3-carboxylate typically involves the reaction of pyridine derivatives with appropriate reagents. One common method is the condensation of 3-aminopyridine with β-ketoesters under acidic or basic conditions. The reaction can be catalyzed by various agents such as acids, bases, or metal catalysts to improve yield and selectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-oxopropyl pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
3-Amino-3-oxopropyl pyridine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Amino-3-oxopropyl pyridine-3-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the carboxylate group can participate in ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Aminopyridine: A simpler analogue with similar reactivity but lacking the oxopropyl group.
Imidazo[1,2-a]pyridine: A fused bicyclic compound with different biological activities and applications.
Uniqueness
3-Amino-3-oxopropyl pyridine-3-carboxylate is unique due to the presence of both an amino group and a carboxylate group on the pyridine ring, which allows for diverse chemical reactivity and potential biological activities .
Properties
CAS No. |
141606-50-0 |
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Molecular Formula |
C9H10N2O3 |
Molecular Weight |
194.19 g/mol |
IUPAC Name |
(3-amino-3-oxopropyl) pyridine-3-carboxylate |
InChI |
InChI=1S/C9H10N2O3/c10-8(12)3-5-14-9(13)7-2-1-4-11-6-7/h1-2,4,6H,3,5H2,(H2,10,12) |
InChI Key |
NIUFUFQSEGUPCG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)OCCC(=O)N |
Origin of Product |
United States |
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